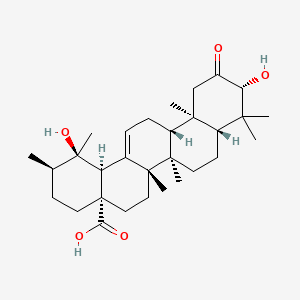
2-Oxopomolic acid
Übersicht
Beschreibung
2-Oxopomolic acid is a chemical compound with the molecular formula C30H46O5 . It is a white to slightly yellow crystal with low solubility . It has been found to exhibit cytotoxic activity, reduce melanin in B16-F10 cells, and exhibit antioxidant power similar to vitamin E .
Synthesis Analysis
The synthesis of 2-Oxopomolic acid is generally achieved through chemical synthesis . The specific method depends on the desired target compound, and it is usually synthesized through a series of reaction steps in the synthetic route .Physical And Chemical Properties Analysis
2-Oxopomolic acid is a white to slightly yellow crystal with low solubility . It is acidic and stable at room temperature . The boiling point is predicted to be 616.9±55.0 °C, and the density is predicted to be 1.18±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Anti-adipogenic Effect : 1β-Hydroxy-2-oxopomolic acid, a derivative of 2-oxopomolic acid, inhibits adipocyte differentiation and reduces lipid accumulation in 3T3-L1 preadipocytes. It downregulates adipogenic marker genes by blocking the expression of PPARγ and C/EBPα proteins, suggesting potential for treating obesity-related disorders (Ahn et al., 2012).
Antiviral Activity : Triterpenoid derivatives, including 3-oxopomolic acid, have shown increased anti-HSV-1 activity in vitro, suggesting potential as antiviral agents (Ryu et al., 1993).
Radical-Scavenging Activities : 2-Oxopomolic acid, isolated from cv. Annurca apple fruits, has demonstrated radical-scavenging activities similar to vitamin E. This indicates its potential as a natural antioxidant (D’Abrosca et al., 2005).
Antimicrobial Properties : 2-Oxopomolic acid extracted from red rose petals has shown activity against various fungi and bacteria, including C. albicans and S. aureus, highlighting its antimicrobial potential (Ragasa et al., 2008).
Cytotoxicity in Cancer Research : In the medicinal plant Polylepis racemosa, 2-oxopomolic acid has been identified as a component with cytotoxic effects, particularly against melanoma and cervical carcinoma cells, suggesting its potential in cancer therapy (Neto et al., 2000).
Safety And Hazards
The toxicity and safety information of 2-Oxopomolic acid is limited . Therefore, appropriate safety measures should be taken when handling and using it. It is recommended to wear appropriate personal protective equipment, such as laboratory gloves, protective glasses, and laboratory coats. In addition, avoid inhaling dust and avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,20-23,32,35H,9-16H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZKQSIAHGHXDL-SGOBLLPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=O)C(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopomolic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



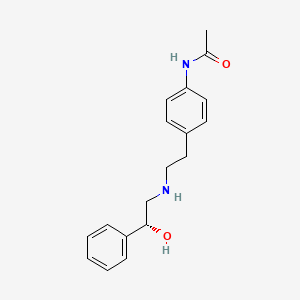
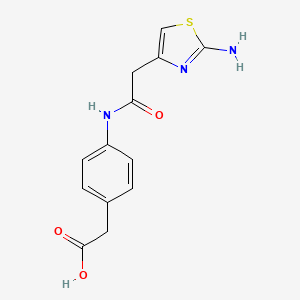


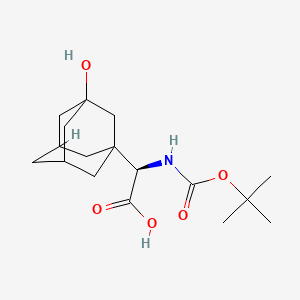
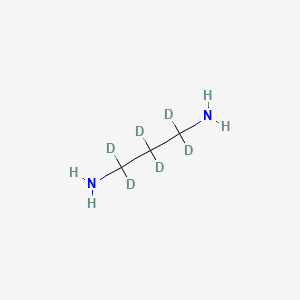
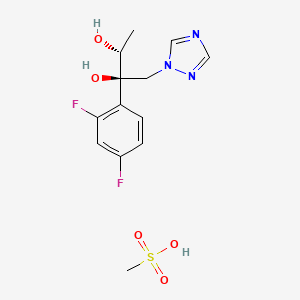
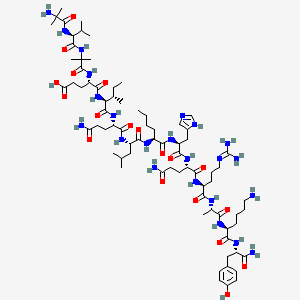
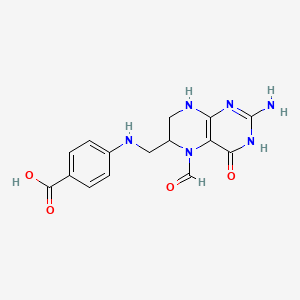
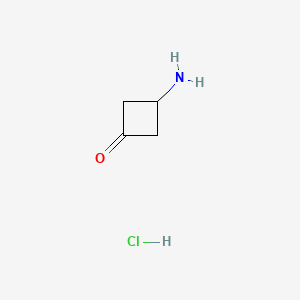
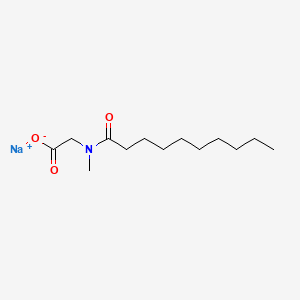
![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)

